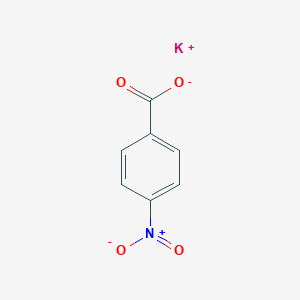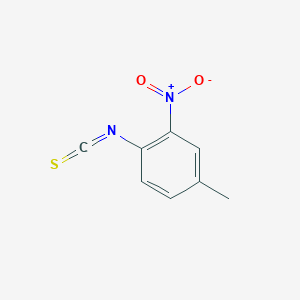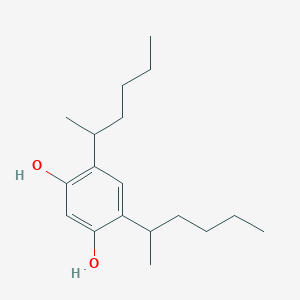
Phenyl pyridin-3-ylcarbamate
Descripción general
Descripción
Phenyl pyridin-3-ylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a phenyl group attached to a pyridin-3-ylcarbamate moiety
Mecanismo De Acción
Target of Action
It’s worth noting that related compounds have been studied for their anticancer properties , suggesting potential targets could be within cellular pathways related to cancer progression.
Mode of Action
The compound likely interacts with its targets through the formation of bonds and interactions at the molecular level, leading to changes in the function or activity of the target .
Biochemical Pathways
Given the potential anticancer properties of related compounds , it’s plausible that this compound could affect pathways related to cell proliferation, apoptosis, or other processes relevant to cancer biology.
Result of Action
Based on the potential anticancer properties of related compounds , it’s possible that this compound could induce changes in cell proliferation, induce apoptosis, or have other effects relevant to cancer biology.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Phenyl pyridin-3-ylcarbamate . .
Análisis Bioquímico
Biochemical Properties
It is known that carbamates, a class of compounds to which Phenyl pyridin-3-ylcarbamate belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the carbamate and the biomolecule involved .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyl pyridin-3-ylcarbamate can be synthesized through a condensation reaction of aminopyridines with commercially available phenylchloroformates in the presence of a base such as triethylamine and a solvent like dichloromethane. This method is analogous to the Schotten–Baumann reaction and can yield relatively pure products in high yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl pyridin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Phenyl pyridin-3-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: this compound is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and stability.
Comparación Con Compuestos Similares
Phenyl pyridin-3-ylcarbamate can be compared with other similar compounds, such as:
- o-Tolyl N-(pyridin-3-yl)carbamate
- 2-Bromophenyl N-(pyridin-3-yl)carbamate
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties
Propiedades
IUPAC Name |
phenyl N-pyridin-3-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(14-10-5-4-8-13-9-10)16-11-6-2-1-3-7-11/h1-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBELOBHZQGHUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426165 | |
| Record name | phenyl pyridin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17738-06-6 | |
| Record name | phenyl pyridin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5,5'-Dithiobis(benzo[b]thiophene)](/img/structure/B100217.png)













